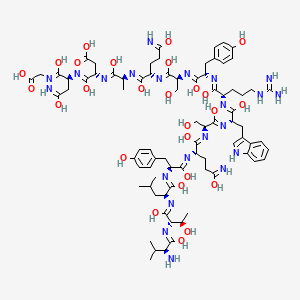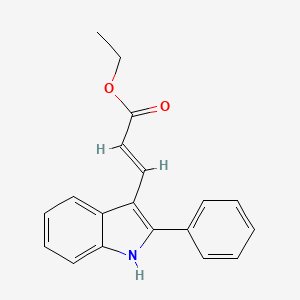
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core substituted with a phenyl group and an acrylate ester, making it a potentially interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate typically involves the condensation of an indole derivative with an appropriate acrylate ester. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole core. This is followed by esterification with ethyl acrylate under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
Chemistry: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Industry: In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other materials.
作用機序
The mechanism of action for Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The molecular pathways involved would vary based on the specific application and target.
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.
特性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
ethyl (E)-3-(2-phenyl-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18(21)13-12-16-15-10-6-7-11-17(15)20-19(16)14-8-4-3-5-9-14/h3-13,20H,2H2,1H3/b13-12+ |
InChIキー |
SNGZGQLRNGHEQX-OUKQBFOZSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


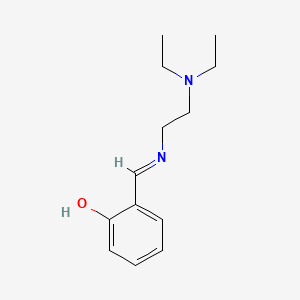
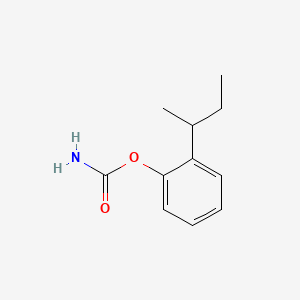



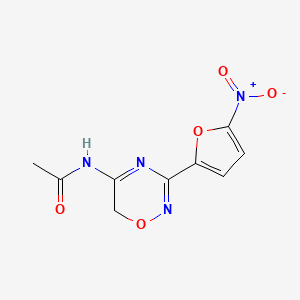

![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)

![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)

